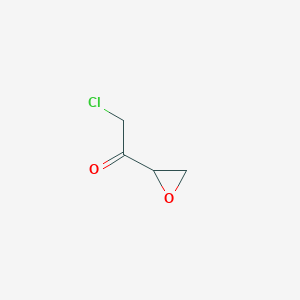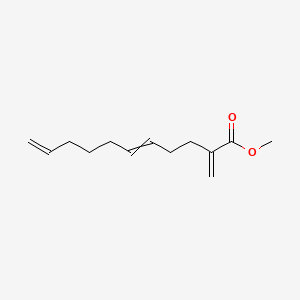
Methyl 2-methylideneundeca-5,10-dienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methylideneundeca-5,10-dienoate typically involves the esterification of 2-methylene-5,10-undecadienoic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-methylideneundeca-5,10-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated esters.
Substitution: The methylene group and double bonds make the compound susceptible to nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated esters.
Substitution: Halogenated or aminated derivatives.
Applications De Recherche Scientifique
Methyl 2-methylideneundeca-5,10-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 2-methylideneundeca-5,10-dienoate involves its interaction with various molecular targets. The methylene group and double bonds allow it to participate in addition and substitution reactions, which can modify biological molecules and pathways. These interactions can lead to changes in enzyme activity, gene expression, and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-methyleneundecanoate: Similar structure but lacks the conjugated double bonds.
Methyl 5,10-undecadienoate: Contains double bonds but lacks the methylene group.
Propriétés
Numéro CAS |
51788-60-4 |
|---|---|
Formule moléculaire |
C13H20O2 |
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
methyl 2-methylideneundeca-5,10-dienoate |
InChI |
InChI=1S/C13H20O2/c1-4-5-6-7-8-9-10-11-12(2)13(14)15-3/h4,8-9H,1-2,5-7,10-11H2,3H3 |
Clé InChI |
HQDDJKVQRVFCFS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=C)CCC=CCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-Dimethyl-[1,1'-biphenyl]-2-ol](/img/structure/B13955244.png)
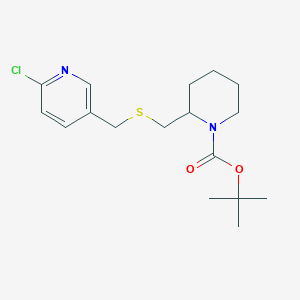

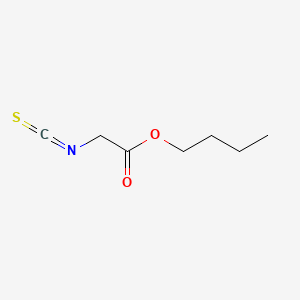
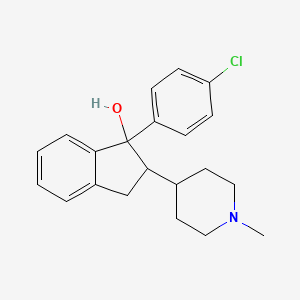

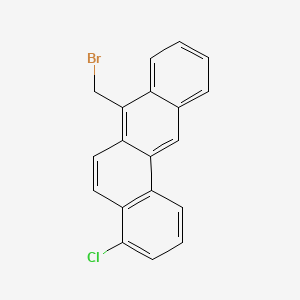
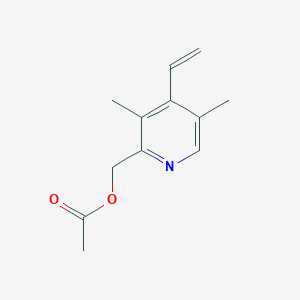

![4-Chloro-3-[3-(4-chlorophenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13955307.png)
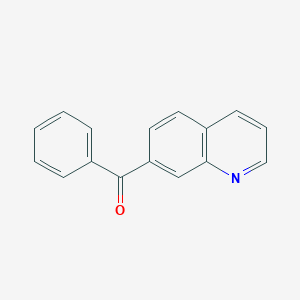

![3-({[(3-Ethoxyphenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13955333.png)
